Heptan-3-yl octanoate
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Overview
Description
Heptan-3-yl octanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from heptan-3-ol and octanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-3-yl octanoate can be synthesized through the esterification reaction between heptan-3-ol and octanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Heptan-3-yl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptan-3-ol and octanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to primary alcohols.
Major Products Formed:
Hydrolysis: Heptan-3-ol and octanoic acid.
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Heptan-3-yl octanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor
Mechanism of Action
The mechanism of action of heptan-3-yl octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing heptan-3-ol and octanoic acid. These metabolites can then exert their effects through various biochemical pathways, including modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Heptan-3-yl acetate: Another ester with a similar structure but derived from acetic acid.
Octyl acetate: An ester formed from octanol and acetic acid.
Hexyl octanoate: An ester formed from hexanol and octanoic acid.
Uniqueness: Heptan-3-yl octanoate is unique due to its specific combination of heptan-3-ol and octanoic acid, which imparts distinct physicochemical properties and a unique fruity odor. This makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
5457-74-9 |
---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptan-3-yl octanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
XIWKFLBGDLYRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(CC)CCCC |
Origin of Product |
United States |
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